2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry due to their unique structural properties and reactivity.
Scientific Research Applications
2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and resins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. Common reagents include 2-aminophenol, 4-methylbenzyl chloride, and various catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods often utilize continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods may involve the use of high-throughput screening to optimize reaction conditions, including temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzoxazoles: Share a similar core structure but differ in functional groups.
Thiazoles: Contain sulfur in the ring structure, offering different reactivity and biological activity.
Benzimidazoles: Similar in structure but contain nitrogen atoms in the ring
Uniqueness
2-methyl-N-(4-methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-9-13(10-8-12)11-19-16(21)18(2)17(22)20-14-5-3-4-6-15(14)23-18/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJXDOHWMNZXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2(C(=O)NC3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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